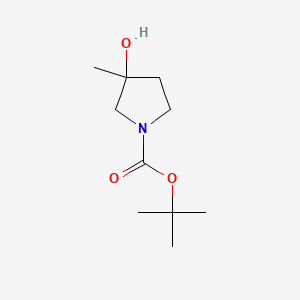

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5) is a pyrrolidine derivative with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol. Its IUPAC name reflects the presence of a tert-butyl carbamate group at the 1-position and a hydroxyl and methyl group at the 3-position of the pyrrolidine ring. The compound is cataloged as a life sciences material, available in high-purity grades (≥95–97%) for pharmaceutical and chemical research . Safety data indicate warnings for skin sensitization (H317) and acute toxicity (H302) .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-5-10(4,13)7-11/h13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJNVGRFDRSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629180 | |

| Record name | tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412278-02-5 | |

| Record name | tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Reaction with Methylmagnesium Bromide

This method involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with methylmagnesium bromide in an ether solvent.

-

- An ice-cold solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.40 mmol) in diethyl ether (20 mL) is prepared.

- Methylmagnesium bromide (3.50 mL, 10.80 mmol) is added dropwise under an inert atmosphere.

- The mixture is stirred at room temperature for 1 hour, quenched with ammonium chloride solution, and extracted with ethyl acetate.

- The organic layers are washed, dried, filtered, and concentrated to yield tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

Yield : 92%.

Method B: Using Lithium Chloride and Zinc(II) Chloride

In this method, lithium chloride and zinc(II) chloride are used as catalysts in a tetrahydrofuran solvent.

-

- A reaction kettle is charged with dry tetrahydrofuran (4 L) at -10°C.

- Zinc(II) chloride (118 g, 0.86 mol) and lithium chloride (402 g, 9.5 mol) are added.

- After stirring for half an hour, a solution of methylmagnesium bromide (6.4 L, 19.2 mol) in diethyl ether is added dropwise.

- Following this, a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1600 g, 8.6 mol) in THF is added dropwise.

- The reaction is quenched with saturated ammonium chloride solution and extracted similarly to Method A.

Yield : 83.8%.

Method C: Low Temperature Reaction

This method utilizes low temperatures to facilitate the reaction.

-

- A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (0.070 g, 0.38 mmol) in anhydrous THF (2 mL) is cooled to -78°C.

- A solution of methylmagnesium bromide (1 M in butyl ether) is added dropwise.

- The mixture is stirred at -78°C for 4 hours and then quenched with water.

- The product is extracted and purified by flash chromatography.

Yield : 70%.

Method D: Ambient Temperature Reaction

This method involves conducting the reaction at ambient temperature for a shorter duration.

-

- A cooled solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (0.975 g, 5.26 mmol) in diethyl ether (20 mL) is prepared.

- A solution of methylmagnesium bromide (3 M in diethyl ether) is added.

- After stirring for one hour at room temperature, the mixture is quenched with ammonium chloride solution.

Yield : 69%.

The following table summarizes the various preparation methods for this compound:

| Method | Reagents Used | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| A | Methylmagnesium bromide | Ice-cold | 1 h | 92% |

| B | Lithium chloride, Zinc(II) chloride | -10°C | Variable | 83.8% |

| C | Methylmagnesium bromide | -78°C | 4 h | 70% |

| D | Methylmagnesium bromide | Ambient | 1 h | 69% |

The preparation of this compound can be achieved through various methods that utilize different reagents and conditions to optimize yield and efficiency. Each method presents unique advantages depending on the specific requirements of the synthesis process, including temperature control and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Overview

Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant potential across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features allow it to serve as a versatile building block in organic synthesis, a precursor for bioactive compounds, and a candidate for therapeutic applications.

Chemistry

- Building Block in Organic Synthesis : The compound is utilized as an intermediate for synthesizing more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

- Biological Activity : Research indicates that this compound may exhibit enzyme inhibition and receptor modulation, which could lead to altered biological signaling pathways. Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Medicine

- Drug Discovery and Development : this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various molecular targets, making it a candidate for developing new medications.

Industry

- Production of Pharmaceuticals and Agrochemicals : The compound is employed in the synthesis of fine chemicals, contributing to the pharmaceutical and agrochemical industries.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-tert-Butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (4b)

- Molecular Formula: C13H21NO5

- Key Features : Contains two ester groups (tert-butyl and methyl) at the 1- and 3-positions.

- Comparison: The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound, likely increasing lipophilicity. This structural difference may enhance stability in non-polar environments, making it suitable for organic synthesis intermediates .

tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C14H24N2O2

- Key Features : Incorporates a piperidine ring fused to the pyrrolidine scaffold.

- This modification could improve bioavailability in drug design compared to the hydroxyl-containing target compound .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C17H23BrN2O4

- Key Features : Features a bromo-methoxy-pyridine substituent.

- Comparison : The aromatic pyridine ring and bromine atom significantly increase molecular weight (≥395 g/mol) and lipophilicity. Such compounds are often used in medicinal chemistry for target binding (e.g., kinase inhibitors) due to their planar, electron-rich structures .

tert-Butyl 3-phenylpyrrolidine-1-carboxylate

- Molecular Formula: C15H21NO2

- Key Features : Substituted with a phenyl group at the 3-position.

- However, the lack of a hydroxyl group reduces solubility in aqueous media compared to the target compound .

(3R,4R)-tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

- Molecular Formula : C16H24N2O3

- Key Features: Contains both hydroxyl and benzylamino groups.

- Comparison: The benzylamino group introduces a basic nitrogen, enabling protonation at physiological pH. This property is advantageous for designing cationic drugs with improved membrane permeability .

tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate

- Molecular Formula : C10H18N2O3

- Key Features : Includes a carbamoyl (CONH2) group.

- This makes it a candidate for prodrug strategies or enzyme inhibitors .

Data Table: Structural and Functional Comparison

Biological Activity

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a tert-butyl group, a hydroxyl group, and a carboxylate moiety, exhibits unique properties that make it suitable for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a pyrrolidine ring with specific functional groups that enhance its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme substrate or inhibitor. It interacts with various biological targets, influencing metabolic pathways and cellular functions. The specific mechanisms may vary depending on the target enzyme or receptor involved.

Enzyme Modulation

Research indicates that this compound can modulate the activity of certain enzymes. For instance, it has been studied for its potential to influence sphingosine kinase (SphK) activities, which are critical in regulating sphingosine-1-phosphate (S1P) levels in cells .

Anticonvulsant Potential

A patent has highlighted the compound's potential therapeutic applications in treating conditions associated with voltage-gated sodium channels, such as epilepsy . The modulation of these channels can provide insights into developing new anticonvulsant drugs.

Research Findings and Case Studies

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically begins with a pyrrolidine core modified with hydroxyl and methyl groups. A common approach involves:

- Step 1 : Activation of the carboxylic acid derivative (e.g., 3-hydroxy-3-methylpyrrolidine-1-carboxylic acid) using reagents like thionyl chloride (SOCl₂) to form the acid chloride .

- Step 2 : Reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .

- Purification : Recrystallization or column chromatography ensures high purity (>95%), critical for downstream applications .

Key conditions include anhydrous environments, controlled temperature (0–20°C), and stoichiometric excess of tert-butyl alcohol to drive esterification .

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software ) resolve bond lengths, angles, and stereochemistry. For example, related pyrrolidine-carboxylate derivatives show C–O bond lengths of ~1.43 Å and O–C–O angles of ~115° .

- Spectroscopy : H/C NMR and IR verify functional groups (e.g., ester carbonyl stretch at ~1720 cm⁻¹) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 216.16 g/mol for C₁₁H₂₁NO₃) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

Methodological Answer: Common optimization strategies include:

- Reagent stoichiometry : Increasing the molar ratio of tert-butyl alcohol to acid chloride (1.5:1) improves esterification efficiency .

- Temperature control : Maintaining 0°C during acid chloride formation minimizes side reactions (e.g., dimerization) .

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) separates polar byproducts. For scale-up, recrystallization in ethanol/water yields >97% purity .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates esterification rates in dichloromethane .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

Methodological Answer: Contradictions often arise from dynamic stereochemistry or solvent effects. To address this:

- Variable-temperature NMR : Cooling samples to –40°C slows conformational exchange, clarifying splitting patterns for diastereotopic protons .

- Computational modeling : DFT calculations (e.g., Gaussian) predict H chemical shifts, aiding assignment of ambiguous peaks .

- 2D NMR techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, resolving overlapping signals .

Q. What role does this compound play in medicinal chemistry, and how is its reactivity exploited?

Methodological Answer: The compound serves as a versatile intermediate:

- Peptidomimetics : The pyrrolidine scaffold mimics proline in peptide backbones, enabling protease resistance. The hydroxyl group allows functionalization (e.g., phosphorylation) .

- Drug candidates : It is a precursor to kinase inhibitors, where the tert-butyl ester acts as a protecting group during solid-phase synthesis .

- Boronated derivatives : Suzuki-Miyaura coupling with boronic acids (e.g., using Pd catalysts) introduces aryl groups for targeted therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.